An In-depth Technical Guide to N-(2-Fluorobenzyl)-2-methoxyaniline (CAS 1019566-30-3)
An In-depth Technical Guide to N-(2-Fluorobenzyl)-2-methoxyaniline (CAS 1019566-30-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Molecule of Growing Interest
N-(2-Fluorobenzyl)-2-methoxyaniline is a fluorinated aniline derivative that has garnered significant interest within the realms of advanced chemical and pharmacological research.[1] With the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol , this compound serves as a crucial synthetic intermediate.[1][2][3] Its chemical architecture, featuring a 2-methoxyaniline core linked to a 2-fluorobenzyl group, is a scaffold of exploration in the design and synthesis of novel psychoactive substances (NPS), particularly those targeting serotonergic pathways.[1] Researchers are actively investigating this and related structures to delineate structure-activity relationships (SAR), with the positioning of the methoxy and fluorobenzyl moieties playing a critical role in interactions with neurological targets like the 5-HT2A serotonin receptor.[1]
The strategic incorporation of fluorine is a hallmark of modern medicinal chemistry. The fluorine atom can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, thereby enhancing the potential efficacy of drug candidates.[1] Beyond its implications in neuroscience, N-(2-Fluorobenzyl)-2-methoxyaniline and similar fluorinated anilines are valuable building blocks in the development of advanced functional materials, such as fluorinated fluorophores for applications in photodynamic therapy and chemical sensing.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic route, and essential safety information for this compound of interest.
Physicochemical Properties
While extensive experimental data for N-(2-Fluorobenzyl)-2-methoxyaniline is not widely published, its fundamental properties can be summarized as follows. Further experimental validation is recommended.
| Property | Value | Source |
| CAS Number | 1019566-30-3 | [2][3] |
| Molecular Formula | C₁₄H₁₄FNO | [1][2][3] |
| Molecular Weight | 231.27 g/mol | [1][2][3] |
| Synonyms | 2-Fluoro-N-(2-methoxyphenyl)benzenemethanamine; Benzenemethanamine, 2-fluoro-N-(2-methoxyphenyl)- | [2] |
Proposed Synthesis Pathway: N-Alkylation
A plausible and efficient method for the synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline is the N-alkylation of 2-methoxyaniline with 2-fluorobenzyl bromide. This reaction is a standard nucleophilic substitution where the amine nitrogen of 2-methoxyaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group. A non-nucleophilic base is typically employed to quench the hydrobromic acid byproduct.
Caption: Proposed synthesis of N-(2-Fluorobenzyl)-2-methoxyaniline.
Experimental Protocol: A Step-by-Step Guide
Materials:
-
2-Methoxyaniline
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2-Fluorobenzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
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Addition of Alkylating Agent: While stirring the mixture, add 2-fluorobenzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2-Fluorobenzyl)-2-methoxyaniline.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the following are predicted key features based on the structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppm. The protons on the 2-methoxyaniline ring and the 2-fluorobenzyl ring will exhibit complex splitting patterns due to spin-spin coupling.
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Methylene Protons (-CH₂-): A singlet or a doublet (due to coupling with the fluorine atom) around δ 4.3-4.5 ppm.
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Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm.
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Amine Proton (-NH-): A broad singlet that may be exchangeable with D₂O, typically in the range of δ 4.0-5.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).
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Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
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Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.
FT-IR (Fourier-Transform Infrared) Spectroscopy
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N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
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C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.
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C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): An expected peak at m/z = 231.
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Fragmentation: Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage at the C-N bond.
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for N-(2-Fluorobenzyl)-2-methoxyaniline. Therefore, a conservative approach to handling is imperative, treating the compound with the precautions required for its parent compound, 2-methoxyaniline, which is known to be toxic.
Hazard Statement Summary for 2-Methoxyaniline (CAS 90-04-0):
-
H301: Toxic if swallowed.[4]
-
H311: Toxic in contact with skin.[4]
-
H331: Toxic if inhaled.[4]
-
H341: Suspected of causing genetic defects.[4]
-
H350: May cause cancer.[4]
Precautionary Measures:
Caption: Essential safety precautions for handling N-(2-Fluorobenzyl)-2-methoxyaniline.
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[4]
-
Handling: Avoid inhalation of dust, fumes, gas, mist, or vapors. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
First Aid:
Applications and Future Directions
The primary application of N-(2-Fluorobenzyl)-2-methoxyaniline is as a versatile intermediate in organic synthesis.[1] Its utility extends to:
-
Pharmacological Research: As a scaffold for the development of novel serotonergic agents and other potential therapeutics targeting the central nervous system.[1]
-
Materials Science: As a building block for the synthesis of fluorinated functional materials, such as dyes and sensors.[1]
The unique combination of the 2-methoxyaniline and 2-fluorobenzyl moieties makes this compound a valuable tool for researchers seeking to fine-tune the electronic and steric properties of their target molecules. Future research will likely focus on the synthesis of a broader range of derivatives and the evaluation of their biological and material properties.
Conclusion
N-(2-Fluorobenzyl)-2-methoxyaniline is a molecule of considerable interest with potential applications in both medicinal chemistry and materials science. While detailed experimental data remains limited in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. As research in this area continues to evolve, a more complete understanding of the properties and applications of this versatile compound will undoubtedly emerge.
References
Sources
- 1. N-(2-Fluorobenzyl)-2-methoxyaniline | 1019566-30-3 | Benchchem [benchchem.com]
- 2. N-(2-Fluorobenzyl)-2-Methoxyaniline, 97% | 1019566-30-3 [chemicalbook.com]
- 3. 1019566-30-3 | CAS DataBase [m.chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
